Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl-
Description
Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a fluorophenyl group and a urea moiety, which contribute to its unique chemical and pharmacological properties.
Properties
CAS No. |
74858-67-6 |
|---|---|
Molecular Formula |
C18H17FN4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-methylurea |
InChI |
InChI=1S/C18H17FN4O2/c1-20-18(25)22-11-7-8-15-13(9-11)17(21-10-16(24)23(15)2)12-5-3-4-6-14(12)19/h3-9H,10H2,1-2H3,(H2,20,22,25) |
InChI Key |
KCWABEDMTARXGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group, often using a fluorinating agent.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The fluorophenyl group and urea moiety play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- apart is its unique combination of a fluorophenyl group and a urea moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl-, commonly referred to as a benzodiazepine derivative, exhibits significant biological activity primarily through its interactions with the GABA receptor system. This compound is notable for its unique chemical structure, which includes a fluorophenyl group and a urea moiety, contributing to its pharmacological properties.
- CAS Number : 74858-67-6
- Molecular Formula : C18H17FN4O2
- Molecular Weight : 340.357 g/mol
The primary mechanism of action for this compound involves modulation of the GABA_A receptor. By binding to this receptor, it enhances the inhibitory effects of GABA (gamma-Aminobutyric acid), which is crucial for its anxiolytic and sedative properties. The fluorophenyl and urea components are essential for its binding affinity and selectivity towards specific receptor subtypes .
Biological Activity Overview
The biological activities of Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Study on GABA_A Modulation :
-
Neuroprotection Research :
- Research indicated that compounds similar to Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-methyl- could protect against neurodegeneration in models of oxidative stress.
- Comparative Study with Other Benzodiazepines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
